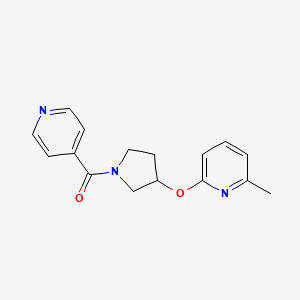
N-butyl-1,3-diméthyl-N-phényl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its sulfonamide group, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .
Applications De Recherche Scientifique
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mécanisme D'action
Target of Action
The primary targets of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various targets, leading to changes in cellular processes . .
Result of Action
While pyrazole derivatives are known to have various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can lead to the formation of pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot multicomponent processes, which are advantageous due to their efficiency and cost-effectiveness. These methods often utilize novel reactants and innovative reaction types to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic particles.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions involving common reagents like arylhydrazines can lead to the formation of various pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylhydrazines, 1,3-diketones, and transition metal catalysts. Reaction conditions may vary, but they often involve the use of photoredox reactions or one-pot multicomponent processes .
Major Products
The major products formed from these reactions are typically pyrazole derivatives, which can exhibit a range of biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-Dimethylbutyl)-N-phenyl-p-phenylenediamine: This compound shares structural similarities with N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide and exhibits similar biological activities.
Indole Derivatives: These compounds also possess diverse biological activities and are used in similar research applications.
Uniqueness
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct biological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .
Propriétés
IUPAC Name |
N-butyl-1,3-dimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-5-11-18(14-9-7-6-8-10-14)21(19,20)15-12-17(3)16-13(15)2/h6-10,12H,4-5,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMVGCRXFWBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2374763.png)
![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2374764.png)



![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2374774.png)

![1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2374777.png)
![Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2374778.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)



